molecular formula C14H12N4O4 B13998591 9-Ethyl-4,6-dinitrocarbazol-3-amine CAS No. 80776-33-6

9-Ethyl-4,6-dinitrocarbazol-3-amine

Cat. No.: B13998591
CAS No.: 80776-33-6
M. Wt: 300.27 g/mol
InChI Key: MVBNOHHPXIRQEU-UHFFFAOYSA-N
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Description

9-Ethyl-4,6-dinitrocarbazol-3-amine is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of nitro groups at positions 4 and 6, along with an ethyl group at position 9, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-4,6-dinitrocarbazol-3-amine typically involves the nitration of 9-ethylcarbazole followed by amination. The nitration process introduces nitro groups at specific positions on the carbazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-4,6-dinitrocarbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions activated by the nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to 9-ethyl-4,6-diaminocarbazole.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

9-Ethyl-4,6-dinitrocarbazol-3-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and organic electronic devices.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Ethyl-4,6-dinitrocarbazol-3-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form hydrogen bonds, electrostatic interactions, and covalent modifications with target molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the nitro groups, resulting in different chemical reactivity and applications.

    4,6-Dinitrocarbazole: Lacks the ethyl group, affecting its solubility and interaction with other molecules.

    9-Ethyl-3-aminocarbazole: Lacks the nitro groups, leading to different biological and chemical properties.

Uniqueness

9-Ethyl-4,6-dinitrocarbazol-3-amine is unique due to the presence of both nitro and ethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

80776-33-6

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

9-ethyl-4,6-dinitrocarbazol-3-amine

InChI

InChI=1S/C14H12N4O4/c1-2-16-11-5-3-8(17(19)20)7-9(11)13-12(16)6-4-10(15)14(13)18(21)22/h3-7H,2,15H2,1H3

InChI Key

MVBNOHHPXIRQEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])N

Origin of Product

United States

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